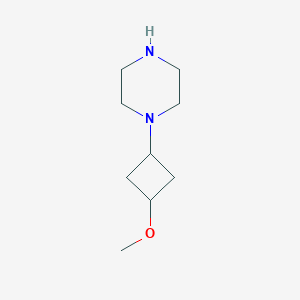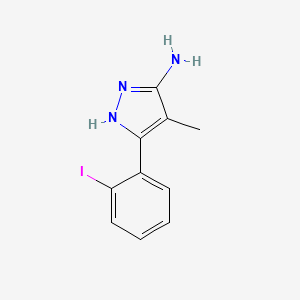
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The phenyl ring can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Substitution reactions: The methyl and amine groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a bromine atom instead of iodine.
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of iodine.
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine imparts unique chemical and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C10H10IN3 |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-(2-iodophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
DIXKMKVWTIYUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)


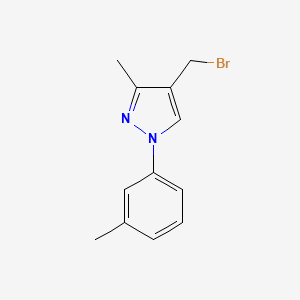
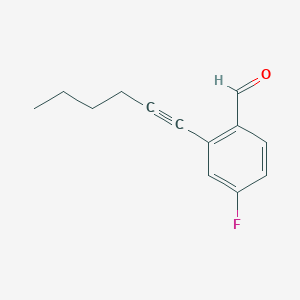

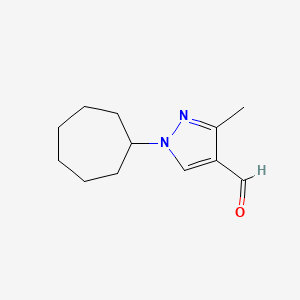


![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
